2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-2-11-20(12-8-13-6-3-4-9-18-13)16(21)14-7-5-10-19-15(14)17/h3-7,9-10H,2,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDTHJPXZSSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=N1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It’s known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives. This suggests that 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide might interact with its targets in a similar manner, leading to changes in the targets’ function.
Biochemical Pathways
Related compounds such as indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities. This suggests that this compound might also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels.
Biological Activity
2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes information from various sources to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including chlorination, amination, and carboxamide formation. The compound can be derived from pyridine derivatives through a series of chemical transformations that include:
- Chlorination : Introduction of the chlorine atom at the 2-position of the pyridine ring.
- N-Alkylation : Propyl groups are introduced via nucleophilic substitution.
- Formation of Carboxamide : The carboxylic acid is converted into an amide through reaction with amine derivatives.
The resulting compound has distinct chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O |
| Molecular Weight | 293.77 g/mol |
| Melting Point | 56–57 °C |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer.
- PI3K Inhibition : Research indicates that compounds similar to this compound can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is critical for tumor growth and survival .
- Autophagy Modulation : The compound may also influence autophagy processes in cancer cells, either promoting or inhibiting cellular degradation pathways that can affect tumor progression .
Case Studies
- In Vitro Studies : A study evaluating the effects of related pyridine derivatives on glioma cells showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations. The results suggested that these compounds could serve as potential therapeutic agents against malignant gliomas .
- Animal Models : In vivo studies using mouse models have demonstrated that treatment with similar compounds resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore the potential efficacy of this class of compounds in cancer therapy .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyridine Derivatives
Table 1: Structural and Functional Comparison of Pyridine Carboxamide Derivatives
Structural Differences and Their Implications
Substituent Diversity: The target compound features a 2-pyridin-2-ylethyl group, introducing a second pyridine ring that may improve binding to metalloenzymes or receptors with aromatic pockets . The imidazo[1,2-a]pyridine core in creates a planar, fused-ring system, likely enhancing rigidity and thermal stability compared to the target compound’s single pyridine ring.
Functional Group Effects :
- The hydroxyl group in increases polarity, suggesting better aqueous solubility than the target compound. Conversely, the pivalamide group in adds significant hydrophobicity, which might improve membrane permeability but reduce solubility.
- The dual chloro substituents in and the target compound could enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
Molecular Weight Trends: The target compound (326.81 g/mol) falls between the simpler (186.62 g/mol) and the highly complex (420.33 g/mol).
Research Findings and Hypotheses
- Bioactivity Potential: The dual pyridine moieties in the target compound may mimic cofactors like NAD⁺, suggesting utility in dehydrogenase inhibition .
- Synthetic Challenges: The 2-pyridin-2-ylethyl group in the target compound could complicate synthesis due to steric hindrance during amide coupling, a hurdle less pronounced in or .
- Thermodynamic Stability : The fused-ring system in likely confers higher melting points and stability compared to the target compound, as observed in similar imidazo-pyridine derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine-based precursors and alkyl/aryl amines. For example, analogous compounds (e.g., nevirapine precursors) are synthesized via nucleophilic substitution reactions using chloro-pyridine intermediates, followed by cyclization under basic conditions (e.g., sodium hydride in DMF) . Key intermediates include halogenated pyridine carboxamides and substituted amines. Reaction monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in pyridine derivatives, as seen in 3-chloropyridin-2-amine structures) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms alkylation/amination steps. For example, pyridine ring protons show distinct splitting patterns in the 6.5–8.5 ppm range.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard. For polar by-products, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity, as demonstrated for structurally similar pyridine carboxamides .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity. For instance, ICReDD’s approach combines reaction path searches and experimental feedback to optimize conditions (e.g., solvent effects, catalyst selection) . Tools like Gaussian or ORCA simulate transition states for amidation or cyclization steps, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies in reaction yields observed under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, DMF may stabilize intermediates better than THF in amidation reactions .
- In situ monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates and adjust conditions dynamically .
- Computational feedback : Compare experimental yields with simulated energy barriers to refine reaction pathways .
Q. How can researchers mitigate hazards during synthesis (e.g., handling reactive intermediates)?
- Methodological Answer :
- Alternative reagents : Replace sodium hydride (explosive with water) with milder bases like K₂CO₃ or DBU for deprotonation steps .
- Flow chemistry : Minimize exposure to hazardous intermediates by conducting reactions in continuous flow systems .
- In-line quenching : Automate quenching of reactive species (e.g., using acetic acid for excess hydride) to improve safety .
Q. What advanced analytical methods validate non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
- Methodological Answer :
- Single-crystal XRD : Resolves intermolecular interactions, such as Cl⋯Cl contacts (3.278 Å) or N–H⋯N hydrogen bonds observed in pyridine derivatives .
- Solid-state NMR : Differentiates polymorphs by analyzing chemical shift anisotropy.
- DSC/TGA : Correlates thermal stability with packing efficiency in crystal lattices .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for derivatives with similar substituents?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra (e.g., distinguishing propyl vs. pyridin-2-ylethyl groups) .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace bonding patterns in complex mixtures.
- Comparative crystallography : Compare XRD data of analogs (e.g., 2-chloro-5-(2,3-dimethylphenyl)-3-methylpyridine) to identify substituent effects on molecular geometry .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
